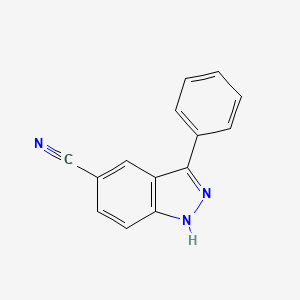

3-Phenyl-1H-5-indazolecarbonitrile

Description

Properties

Molecular Formula |

C14H9N3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-phenyl-1H-indazole-5-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-9-10-6-7-13-12(8-10)14(17-16-13)11-4-2-1-3-5-11/h1-8H,(H,16,17) |

InChI Key |

PKBQNGSNENPPQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Phenyl-1H-5-indazolecarbonitrile with key analogs:

*LogP estimated using fragment-based methods.

Key Observations :

- Electronic Effects : Nitriles are strong electron-withdrawing groups, polarizing the indazole ring. Halogens (Br, F) in other analogs modulate electron density differently; bromine increases lipophilicity, while fluorine enhances metabolic stability .

- Melting Points : Brominated analogs (e.g., 6-Bromo-1H-indazole-3-carbonitrile) exhibit high melting points (>200°C), likely due to halogen-mediated intermolecular forces .

Stability and Practical Considerations

- Storage : Indazole derivatives with nitriles (e.g., Isobutyl 1-pentyl-1H-indazole-3-carboxylate) require storage at -20°C to prevent degradation, suggesting similar needs for 3-Phenyl-1H-5-indazolecarbonitrile .

- UV/Vis Properties : Conjugation from nitriles and aromatic systems may result in absorbance near 300 nm, useful for analytical quantification .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-1H-5-indazolecarbonitrile, and how do reaction conditions influence yield?

The synthesis of nitrile-containing heterocycles like 3-Phenyl-1H-5-indazolecarbonitrile often involves multi-step protocols. A common strategy includes:

- Nitrile introduction : Utilizing cyano-group precursors (e.g., sodium cyanide or malononitrile derivatives) during cyclization or substitution reactions. For example, nitrile formation via condensation of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (Fischer indole synthesis analogs) .

- Optimization : Reaction temperatures (80–120°C) and pH control (e.g., HCl catalysis) are critical to avoid side products. Yields typically range from 50–70% in optimized protocols .

Q. How is the molecular structure of 3-Phenyl-1H-5-indazolecarbonitrile characterized experimentally?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm).

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .

- X-ray crystallography : Resolves bond lengths (e.g., C-N bond ~1.34 Å in nitrile groups) and dihedral angles between phenyl and indazole rings .

Q. Table 1: Key Spectroscopic Data

| Technique | Observed Signal/Value | Functional Group/Assignment | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.05 (s, 1H) | Indazole H-4 | |

| ¹³C NMR | δ 115.2 | C≡N | |

| IR | 2205 cm⁻¹ | Nitrile stretch |

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of 3-Phenyl-1H-5-indazolecarbonitrile?

Advanced studies employ:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient nitrile carbons, favoring nucleophilic attacks .

- Molecular docking : Predicts binding affinities to biological targets (e.g., kinases) via interactions with the nitrile group and phenyl ring .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

- Experimental design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, temperature).

- Compound purity : HPLC or mass spectrometry validation (>95% purity) is essential to exclude impurities affecting results .

- Statistical analysis : Use of ANOVA or dose-response curve normalization to validate reproducibility .

Q. Table 2: Example Bioactivity Data Comparison

| Study | Target Protein | IC₅₀ (μM) | Assay Conditions | Reference |

|---|---|---|---|---|

| Study A (2024) | Kinase X | 0.45 | pH 7.4, 37°C, 24 h | |

| Study B (2025) | Kinase X | 1.2 | pH 6.8, 25°C, 48 h |

Q. What strategies improve the stability of 3-Phenyl-1H-5-indazolecarbonitrile in aqueous environments?

- Formulation : Encapsulation in cyclodextrins or liposomes enhances solubility and reduces hydrolysis of the nitrile group .

- pH control : Buffered solutions (pH 6–7) minimize degradation, as acidic/basic conditions accelerate nitrile hydrolysis to amides .

Methodological Guidance

Q. How to design SAR studies focusing on the nitrile group in 3-Phenyl-1H-5-indazolecarbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.